molecular formula C23H20FN3O2 B4836526 N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide

N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B4836526
M. Wt: 389.4 g/mol
InChI Key: CAFLIJLMVXZXRD-BKUYFWCQSA-N
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Description

The compound N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide is a benzamide derivative characterized by a conjugated enamide backbone. Key structural features include:

  • Pyridin-3-ylmethylamino moiety: A nitrogen-rich aromatic side chain that may enhance solubility and participate in hydrogen bonding .
  • 4-Methylbenzamide: A methyl-substituted benzoyl group contributing to lipophilicity and steric effects .

Molecular Formula: C₂₃H₂₀FN₃O₂ Monoisotopic Mass: ~405.12 g/mol (calculated for fluorine substitution) . Synthesis: While explicit synthetic details are unavailable for this compound, analogous benzamides are typically synthesized via condensation reactions between activated carbonyl intermediates and amines under microwave irradiation or reflux conditions .

Properties

IUPAC Name

N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2/c1-16-4-8-19(9-5-16)22(28)27-21(13-17-6-10-20(24)11-7-17)23(29)26-15-18-3-2-12-25-14-18/h2-14H,15H2,1H3,(H,26,29)(H,27,28)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFLIJLMVXZXRD-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)F)/C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-fluorobenzaldehyde and pyridin-3-ylmethylamine. These intermediates undergo condensation reactions, followed by cyclization and amide bond formation under controlled conditions. Common reagents used in these reactions include catalysts like palladium or copper, and solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Table 1: Substituent Comparison
Compound Name R₁ (Aryl Group) R₂ (Amide Substituent) Key Features Reference
Target Compound 4-Fluorophenyl 4-Methylbenzamide Fluorine enhances electronegativity
N-{(1Z)-1-(4-Chlorophenyl)-...-4-Methylbenzamide (Chloro Analog) 4-Chlorophenyl 4-Methylbenzamide Chlorine increases lipophilicity
N-[(Z)-1-(4-Chlorophenyl)-...-4-Methoxybenzamide (Methoxy Analog) 4-Chlorophenyl 4-Methoxybenzamide Methoxy improves solubility
N-{(1Z)-3-[(4-Fluorobenzyl)amino]-...-Benzamide (Furyl Derivative) 5-(4-Methylphenyl)furyl Benzamide Furyl group increases π-orbital interactions

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group offers moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-chlorophenyl group in its chloro analog. This difference may influence binding affinity in enzyme inhibition (e.g., carbonic anhydrase) .
  • Methyl vs.

Physical Properties

Table 2: Melting Points and Solubility Trends
Compound Class Melting Point Range (°C) Notable Solubility Features Reference
Target Compound (Fluorophenyl-Benzamide) Not reported Moderate solubility in DMSO
Chloro Analog (4-Chlorophenyl-Benzamide) 240–268°C Low solubility in polar solvents
Methoxy Analog (4-Methoxybenzamide) 214–251°C Higher solubility in ethanol
Furyl Derivatives (e.g., ) 214–249°C Enhanced solubility in THF

Insights :

  • The chloro analog’s higher melting point (240–268°C) suggests stronger crystal lattice forces due to its halogen substituent .
  • Methoxy and furyl groups lower melting points, likely due to reduced symmetry and weaker intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide
Reactant of Route 2
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N-[(Z)-1-(4-fluorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide

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